molecular formula C8H15BrO B2559838 (2-Bromoethoxy)cyclohexane CAS No. 131665-94-6

(2-Bromoethoxy)cyclohexane

Cat. No. B2559838
CAS RN: 131665-94-6
M. Wt: 207.111
InChI Key: RIEJARKPVINFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Bromoethoxy)cyclohexane” is a chemical compound with the molecular formula C8H15BrO and a molecular weight of 207.11 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(2-Bromoethoxy)cyclohexane” consists of a cyclohexane ring with a bromoethoxy group attached . The InChI code for this compound is 1S/C8H15BrO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2 .


Physical And Chemical Properties Analysis

“(2-Bromoethoxy)cyclohexane” is a liquid at room temperature . It has a molecular weight of 207.11 and a molecular formula of C8H15BrO .

Scientific Research Applications

Safety and Hazards

“(2-Bromoethoxy)cyclohexane” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed . It’s recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

2-bromoethoxycyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEJARKPVINFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(cyclohexyloxy)ethanol (0.5 g, 3.47 mmol), carbon tetrabromide (1.49 g, 4.51 mmol), and dichloromethane (6 mL) was placed in a 20 mL scintillation vial with a magnetic stirring bar and cooled on an ice-water bath. Triphenylphosphine (1.18 g, 4.51 mmol) was added in three portions over 5 min with stirring. The mixture was allowed to warm to ambient temperature and progress was monitored with TLC using ethyl acetate:hexanes (1:1) (Rf starting material=0.6, Rf product=0.9). The mixture was concentrated under reduced pressure. Hexanes (5 mL) and ethyl ether (10 mL) were added twice and removed by decanting, leaving an oily residue that was purified by silical gel chromatography using hexanes as eluant. The title compound was obtained as a yellow oil (0.189 g, 26% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
26%

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